3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
Description
The compound 3-(butan-2-ylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole belongs to the 4H-1,2,4-triazole class, characterized by a five-membered heterocyclic core containing three nitrogen atoms. Its structure includes:
- Butan-2-ylsulfanyl group: A branched thioether substituent contributing to lipophilicity.
- 2-Methoxyethyl group: A polar substituent enhancing solubility in aqueous environments.
This compound is synthesized via nucleophilic substitution reactions, similar to methods described for related triazoles (e.g., InCl3-catalyzed thiol-alkylation) .
Properties
IUPAC Name |
3-butan-2-ylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-6-10(2)22-14-16-15-12(19(14)7-8-20-4)11-9-18(3)17-13(11)21-5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSPQVVNIFQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CCOC)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar 4H-1,2,4-Triazole Derivatives
Structural Variations and Physicochemical Properties
The table below compares substituents and key properties of the target compound with structurally analogous derivatives:
Key Observations :
- The 3-methoxy-1-methylpyrazole substituent introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in ’s compounds .
- Polar 2-methoxyethyl and methoxy groups enhance solubility relative to purely aromatic analogues (e.g., 6a–6b), which could optimize pharmacokinetics .
Antioxidant Activity
Compounds with pyridinyl and chlorophenyl substituents () exhibit antioxidant activity exceeding BHA/BHT, attributed to radical scavenging via electron-rich aromatic systems . The target compound’s methoxy-pyrazole group may similarly stabilize radicals, though its efficacy depends on substituent positioning and steric factors.
Antimicrobial Activity
Patel et al. () reported 3-pyridyl/benzothiazolyl triazoles with potent activity against S. aureus and M. tuberculosis . The target compound’s thioether and methoxyethyl groups could modulate interactions with bacterial enzymes (e.g., dihydrofolate reductase), but absence of electron-withdrawing groups (e.g., nitro, fluoro) may reduce potency compared to 6-nitrobenzothiazole derivatives .
Antitumor Potential
highlights triazoles with thioether substituents (e.g., allylthio, cyclohexylthio) showing cytotoxicity against SW480 cancer cells . The target compound’s butan-2-ylsulfanyl group—a medium-chain thioether—may balance lipophilicity and metabolic stability, though in vitro testing is required to confirm activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
